

Application of Ustiloxin E in cancer cell line research

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Application of Ustiloxins in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a class of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, which is a pathogen of rice plants. These compounds have garnered significant interest in cancer research due to their potent antimitotic activity. The primary mechanism of action of ustiloxins is the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for the development of novel anticancer agents. This document provides a detailed overview of the application of ustiloxins in cancer cell line research, including their effects on various cancer cell lines, their mechanism of action, and protocols for key experimental procedures. While a variety of ustiloxins have been studied, specific data for Ustiloxin E is limited in publicly available research. Therefore, this document will focus on the broader class of ustiloxins, including Ustiloxin A, B, D, and G, to provide a comprehensive understanding of their potential in cancer research.

Data Presentation Quantitative Data Summary







The cytotoxic effects of various ustiloxins have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of Ustiloxins in Various Cancer Cell Lines[1][2][3]



Ustiloxin	Cancer Cell Line	Cell Type	IC50 (μM)
Ustiloxin A	BGC-823	Human Gastric Carcinoma	2.66
A549	Human Lung Carcinoma	3.12	
HCT-8	Human Colon Cancer	2.81	_
PANC-1	Human Pancreatic Cancer	3.59	_
HGC-27	Human Gastric Cancer	3.62	_
HepG2	Human Liver Hepatocellular Carcinoma	>10	_
PC9	Human Lung Cancer	>10	_
Ustiloxin B	BGC-823	Human Gastric Carcinoma	1.03
HCT116	Human Colorectal Carcinoma	7.2	
NCI-H1650	Human Non-Small Cell Lung Cancer	21.6	_
HepG2	Human Liver Hepatocellular Carcinoma	13.0	_
Ustiloxin G	A549	Human Lung Carcinoma	36.5
A375	Human Malignant Melanoma	22.5	

Table 2: Inhibitory Activity of Ustiloxins on Tubulin Polymerization[4]



Ustiloxin	IC50 (μM) for Tubulin Polymerization Inhibition
Ustiloxin A	0.7
Ustiloxin B	2.8
Ustiloxin C	4.4
Ustiloxin D	6.6

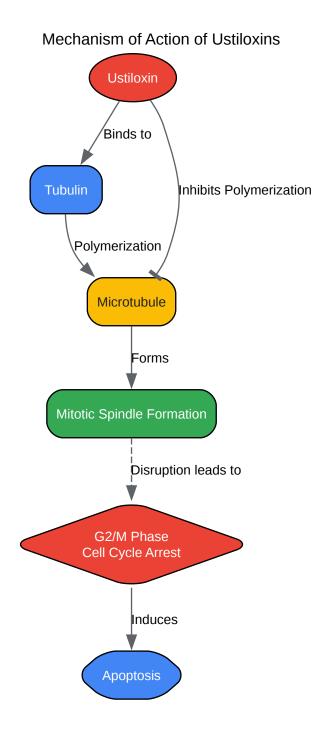
Mechanism of Action

The primary anticancer mechanism of ustiloxins is their potent inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. Ustiloxins bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into microtubules.[4] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

While the direct interaction with tubulin is the main mechanism, some studies on ustiloxins in non-cancer contexts have implicated other signaling pathways. For instance, in vivo studies on kidney injury induced by ustiloxins have shown the involvement of the Toll-like receptor 2 (TLR2), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-kB) signaling pathway.[5] The relevance of this pathway in the context of ustiloxin's effect on cancer cells remains an area for further investigation.

Mandatory Visualizations



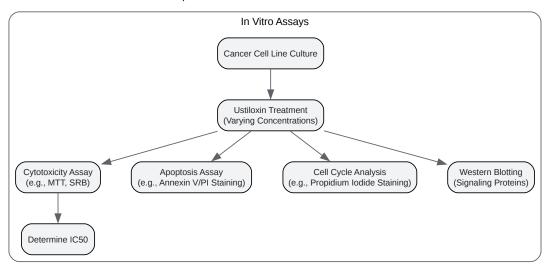


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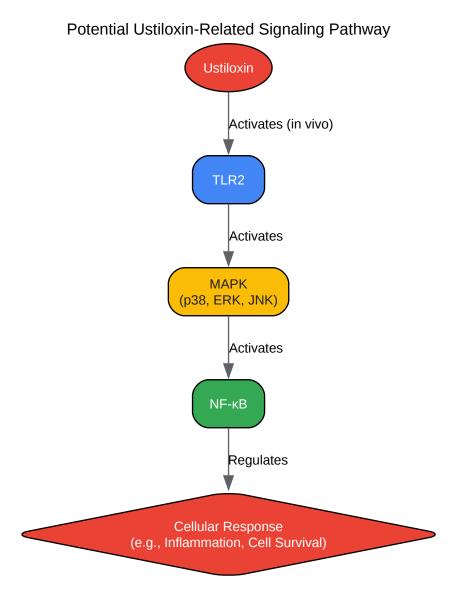
Caption: Mechanism of Ustiloxin-induced cell cycle arrest and apoptosis.



Experimental Workflow for Ustiloxin Research







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